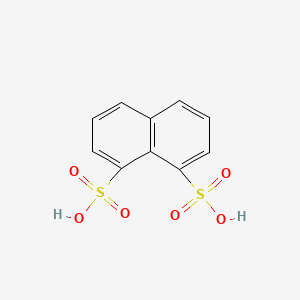

Naphthalene-1,8-disulfonic Acid

描述

属性

IUPAC Name |

naphthalene-1,8-disulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O6S2/c11-17(12,13)8-5-1-3-7-4-2-6-9(10(7)8)18(14,15)16/h1-6H,(H,11,12,13)(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBGFCRCWXGDIFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)O)C(=CC=C2)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

Naphthalene-1,8-disulfonic acid is synthesized through the sulfonation of naphthalene. The process involves the reaction of naphthalene with sulfuric acid or oleum. The reaction conditions, such as temperature and concentration of sulfuric acid, are carefully controlled to ensure the selective formation of the 1,8-disulfonic acid isomer. The general reaction can be represented as: [ \text{C}{10}\text{H}{8} + 2\text{H}{2}\text{SO}{4} \rightarrow \text{C}{10}\text{H}{6}(\text{SO}{3}\text{H}){2} + 2\text{H}_{2}\text{O} ]

Industrial Production Methods

In industrial settings, the production of this compound involves the use of continuous reactors where naphthalene is mixed with oleum at controlled temperatures. The reaction mixture is then cooled, and the product is precipitated out as the free acid or as a salt by the addition of alkaline sodium sulfate .

化学反应分析

Types of Reactions

Naphthalene-1,8-disulfonic acid undergoes various chemical reactions, including:

Oxidation: The sulfonic acid groups can be oxidized to form sulfonates.

Reduction: The compound can be reduced to form naphthalene derivatives.

Substitution: The sulfonic acid groups can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Halogenation can be achieved using reagents like chlorine or bromine, while amination can be done using ammonia or amines under acidic conditions.

Major Products Formed

Oxidation: Sulfonates and other oxidized derivatives.

Reduction: Naphthalene and its reduced forms.

Substitution: Halogenated or aminated naphthalene derivatives.

科学研究应用

Dye and Pigment Industry

Naphthalene-1,8-disulfonic acid is primarily utilized as an intermediate in the production of various dyes. It is particularly important in synthesizing reactive dyes that are used for coloring textiles. The compound's sulfonate groups enhance its solubility in water, making it suitable for dyeing processes.

Case Study: Reactive Dyes

A study highlighted how this compound serves as a precursor for reactive dyes that exhibit high stability and colorfastness on fabrics. These dyes are essential for ensuring that textiles maintain their color after washing and exposure to light.

Environmental Applications

This compound has been investigated for its potential use in environmental remediation. Research indicates that it can be utilized in advanced oxidation processes (AOPs) to degrade organic pollutants in wastewater.

Case Study: Wastewater Treatment

A recent study evaluated the effectiveness of this compound in mineralizing organic contaminants through AOPs. The findings demonstrated a significant reduction in pollutant concentration, highlighting its potential role in improving wastewater treatment technologies .

Biological Studies

The compound has also been employed as a fluorescent probe in biological research. Its derivatives are used to study protein conformational changes due to their ability to bind selectively to specific sites on proteins.

Case Study: Protein Interaction Studies

Research utilizing derivatives of this compound has shown that these compounds can effectively monitor conformational changes in proteins under various conditions, aiding in understanding protein dynamics and interactions .

Data Summary

| Application Area | Description | Key Findings |

|---|---|---|

| Dye Industry | Intermediate for reactive dyes | High stability and colorfastness on textiles |

| Environmental Remediation | Used in AOPs for degrading organic pollutants | Significant reduction of contaminants |

| Biological Research | Fluorescent probe for studying protein conformational changes | Effective monitoring of protein dynamics |

作用机制

The mechanism of action of naphthalene-1,8-disulfonic acid involves its strong acidic properties, which allow it to act as a catalyst in various chemical reactions. It can interact with molecular targets such as enzymes and proteins, altering their activity and function. The sulfonic acid groups can form strong hydrogen bonds and ionic interactions, influencing the pathways involved in these reactions .

相似化合物的比较

Table 1: Key Properties of Naphthalene Disulfonic Acids and Derivatives

Structural and Reactivity Differences

- For example, acetylation is required for 1,3-disulfonic acids to prevent degradation during sulfonation reactions, whereas 1,8 isomers may exhibit inherent stability under similar conditions . Electron-withdrawing sulfonic groups in the 1,8 positions increase acidity compared to monosulfonic derivatives like 8-(phenylamino)-1-naphthalenesulfonic acid (1,8-ANS), which is used as a fluorescent probe .

Solubility and Stability

- Naphthalene disulfonic acids generally exhibit high water solubility, especially as alkali metal salts. For instance, the trisodium salt of SPADNS shows a solubility of 220 g/L at 22°C, while potassium salts (e.g., 2-naphthylamine-6,8-disulfonate) are often liquid at room temperature . The free 1,8-disulfonic acid likely has lower solubility than its salts but remains more soluble than non-sulfonated naphthalenes.

生物活性

Naphthalene-1,8-disulfonic acid (NDSA) is a sulfonated derivative of naphthalene that has gained attention due to its diverse biological activities and applications in various fields, including biochemistry and pharmacology. This article provides a comprehensive overview of the biological activity of NDSA, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₀H₈O₆S₂ and features two sulfonic acid groups (-SO₃H) attached to the naphthalene ring at the 1 and 8 positions. The presence of these sulfonic groups enhances its solubility in water and its reactivity in biological systems.

1. Antioxidant Properties

Research indicates that naphthalene derivatives, including NDSA, exhibit significant antioxidant activity. The antioxidant properties are attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. A study demonstrated that NDSA can effectively reduce oxidative stress in cellular models, suggesting potential applications in preventing oxidative damage in various diseases .

2. Interaction with Proteins

NDSA has been shown to interact with various proteins, influencing their structure and function. For instance, studies involving fluorescent probes like 1-anilino-8-naphthalene sulfonate (ANS) suggest that NDSA can induce conformational changes in target proteins, which may enhance or inhibit their biological activity. This property is particularly relevant in enzyme studies where the binding of NDSA alters enzyme kinetics and stability .

Case Study 1: Antioxidant Activity in Cellular Models

In a controlled experiment, the antioxidant effects of NDSA were evaluated using human cell lines exposed to oxidative stress. The results indicated that cells treated with NDSA showed a significant reduction in markers of oxidative damage compared to untreated controls. The study concluded that NDSA could serve as a potential therapeutic agent for conditions associated with oxidative stress .

Case Study 2: Protein Interaction Studies

Another investigation focused on the binding interactions between NDSA and Toxoplasma gondii Ferredoxin-NADP(+) reductase (TgFNR). It was found that NDSA binds to TgFNR through electrostatic and hydrophobic interactions, leading to partial unfolding of the protein. This interaction enhances our understanding of how small molecules can modulate protein functions, potentially paving the way for drug design strategies targeting similar pathways .

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the optimized electrochemical synthesis conditions for Naphthalene-1,8-disulfonic acid derivatives?

- Methodological Answer : Electrochemical reduction of nitro-substituted precursors (e.g., naphthalene 2-nitro-4,8-disulfonic acid) in a filter-press-type electrolyzer yields amino derivatives with high efficiency. Key parameters include:

- Current efficiency : 65–72% under scaled-up laboratory or pilot plant conditions.

- Yield : 97.5–98.5% when using NaBH₄ or similar reducing agents .

- Optimal pH : Neutral to slightly acidic conditions to avoid side reactions.

Q. How can researchers characterize the purity of this compound derivatives?

- Methodological Answer :

- UV-Vis Spectroscopy : Monitor absorbance at 375–480 nm (for azo-linked derivatives) to confirm structural integrity .

- HPLC with Fluorescent Detection : Use 1,8-ANS (1-Anilinonaphthalene-8-sulfonic acid) as a reference standard for calibration .

- Elemental Analysis : Verify sulfur content (~21–23%) to assess sulfonation completeness .

Q. What are the recommended storage conditions to ensure stability of this compound?

- Methodological Answer :

- Store in airtight containers at 4°C to prevent hygroscopic degradation.

- Avoid exposure to strong oxidizers (e.g., HNO₃) or alkaline media, which can hydrolyze sulfonic acid groups .

Advanced Research Questions

Q. How do reaction mechanisms differ between electrochemical and chemical reduction of nitro-substituted this compound?

- Methodological Answer :

- Electrochemical Reduction : Involves proton-coupled electron transfer (PCET) at the cathode, forming a radical anion intermediate before final amino product formation. Polarographic studies show a reduction potential of -0.45 V vs. SCE for nitro groups .

- Chemical Reduction (e.g., NaBH₄) : Proceeds via sequential nitro → hydroxylamine → amine conversion, with potential over-reduction side products if pH > 8 .

Q. What computational methods can predict the metal-binding affinity of this compound derivatives?

- Methodological Answer :

- DFT Calculations : Model sulfonic acid groups as hard Lewis bases, predicting strong coordination with hard acids like Zr⁴⁺ or Th⁴⁺.

- Molecular Dynamics Simulations : Assess solvation effects in aqueous media, where sulfonate groups stabilize metal ions via chelation .

Q. How can researchers resolve contradictions in solubility data for this compound derivatives?

- Methodological Answer :

- Controlled Solubility Testing : Conduct experiments at standardized pH (6.0–7.0) and ionic strength (0.1 M NaCl) to minimize variability. For example:

| Derivative | Solubility (g/L, 25°C) | pH Dependence | Source |

|---|---|---|---|

| 2-Naphthylamine-4,8-disulfonic acid | 120 (H₂O) | Stable at pH 5–9 | |

| SPADNS (azo-linked) | 10 (H₂O) | Degrades at pH > 10 |

- Contradiction Source : Variations arise from sulfonic acid group protonation states and counterion effects (e.g., Na⁺ vs. K⁺ salts) .

Q. What strategies mitigate fluorescence quenching in this compound-based probes?

- Methodological Answer :

- Structural Modification : Introduce electron-withdrawing groups (e.g., -NO₂) at the 3-position to reduce π-π stacking interactions.

- Matrix Isolation : Embed probes in rigid polymers (e.g., polyacrylamide) to limit molecular motion and self-absorption .

Data Contradiction Analysis

Q. Why do reported yields for amino-substituted derivatives vary between electrochemical and chemical synthesis methods?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。